molecular formula C17H13Cl2N3OS B2728190 1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1705247-16-0

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2728190
CAS RN: 1705247-16-0
M. Wt: 378.27
InChI Key: GFRQBEDMMGFKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as DCPMU, is a chemical compound that has been widely used in scientific research for its unique properties. DCPMU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes and disease mechanisms.

Scientific Research Applications

Synthetic Pathways and Metabolic Insights

The synthesis of urea derivatives, including 1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, highlights their potential in various scientific and medicinal contexts. Sinsheimer et al. (1976) demonstrated metabolic formation and synthesis pathways for related compounds, shedding light on hypocholesteremic effects observed in rats, indicating a potential for therapeutic applications beyond their basic chemical interest (Sinsheimer et al., 1976).

Electronic and Optical Properties

Investigations into the electronic and optical properties of urea derivatives have revealed their potential for application in nonlinear optics and optoelectronic device fabrication. Shkir et al. (2018) explored the electro-optic properties of a novel chalcone derivative, highlighting the material's suitability for optoelectronic applications due to its superior second and third harmonic generation capabilities (Shkir et al., 2018).

Anion Recognition and Sensing

Urea and thiourea derivatives exhibit significant potential in anion recognition and sensing, with applications ranging from environmental monitoring to biomedical diagnostics. Odago et al. (2011) synthesized thioamide, urea, and thiourea bridged rhenium(I) complexes, demonstrating their ability to act as receptors for anions via hydrogen bonding and electrostatic interactions, suggesting their utility in developing sensitive anion detection systems (Odago et al., 2011).

Cytokinin-like Activity and Plant Morphogenesis

The cytokinin-like activity of urea derivatives has been explored in the context of plant biology, where compounds such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been used to regulate cell division and differentiation in plant tissues. Ricci and Bertoletti (2009) discussed the role of these compounds in enhancing adventitious root formation, underlining their significance in agricultural biotechnology and plant morphogenesis research (Ricci & Bertoletti, 2009).

Nonlinear Optical (NLO) Materials

The structural and NLO properties of urea derivatives have been extensively studied, with findings indicating their high second harmonic generation efficiency and potential in NLO device applications. Menezes et al. (2014) synthesized and characterized 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), demonstrating its 3.67 times higher SHG efficiency compared to urea, which could revolutionize the development of NLO materials (Menezes et al., 2014).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-15-2-1-14(6-16(15)19)22-17(23)21-8-11-5-13(9-20-7-11)12-3-4-24-10-12/h1-7,9-10H,8H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRQBEDMMGFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

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